molecular formula C14H10N2 B1367767 4-Pyridin-2-yl-isoquinoline CAS No. 112370-16-8

4-Pyridin-2-yl-isoquinoline

Cat. No. B1367767
CAS RN: 112370-16-8
M. Wt: 206.24 g/mol
InChI Key: MMZHUJNATIRHPO-UHFFFAOYSA-N
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Description

4-Pyridin-2-yl-isoquinoline is a compound with the molecular formula C14H10N2 . It belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring to form benzo [b]azabenzene .


Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, forming benzo [b]azabenzene . Further structural analysis can be found in the references .


Chemical Reactions Analysis

The synthesis of this compound involves a catalyst-free synthesis utilizing N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in the references .

Scientific Research Applications

Synthesis of Functionally Substituted Derivatives

  • 4-Pyridin-2-yl-isoquinoline serves as a key compound in the synthesis of various functionally substituted isoquinoline and pyridopyridines derivatives. This synthesis involves reactions with different reagents to yield a variety of structural derivatives with potential applications in various fields of chemistry and pharmacology (Elmaati & El‐Taweel, 2002).

Reductively Removable Directing Group in Catalysis

  • The compound has been utilized as a bidentate directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation processes. This application is significant in synthesizing an isoquinoline backbone, showcasing broad substrate scope and high regioselectivity (Zhai et al., 2017).

Reaction Mechanism Studies

  • Investigations into the reaction mechanisms involving isoquinoline derivatives, including this compound, have been conducted using oxygen-18 as a tracer. This research offers insights into the reaction pathways and mechanisms, contributing to a deeper understanding of organic synthesis processes (Ōae et al., 1963).

Multicomponent Synthesis and Catalysis

  • The compound is involved in multicomponent reactions, like the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, using heterogeneous nanocatalysts. These syntheses demonstrate its versatility in creating complex molecular structures (Maleki, 2014).

Use in Multicomponent Reaction Development

  • This compound has been used in developing copper-catalyzed multicomponent reactions. These reactions are significant in sustainable synthesis processes, highlighting the compound's role in green chemistry (Sen et al., 2022).

Inhibitor Synthesis for Biological Applications

  • It has been utilized in the synthesis of potent inhibitors for biological targets such as cyclin-dependent kinases, showcasing its potential in drug discovery and medicinal chemistry (Huang et al., 2007).

Future Directions

The future directions of research on 4-Pyridin-2-yl-isoquinoline could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications .

Biochemical Analysis

Biochemical Properties

4-Pyridin-2-yl-isoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic response, beyond which toxicity becomes a concern.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism . This localization is essential for its role in modulating cellular processes and therapeutic potential.

properties

IUPAC Name

4-pyridin-2-ylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-6-12-11(5-1)9-15-10-13(12)14-7-3-4-8-16-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZHUJNATIRHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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